molecular formula C2H2ClF3<br>H2ClC-CF3<br>C2H2ClF3 B1216089 2-Chloro-1,1,1-trifluoroethane CAS No. 75-88-7

2-Chloro-1,1,1-trifluoroethane

Cat. No. B1216089
CAS RN: 75-88-7
M. Wt: 118.48 g/mol
InChI Key: CYXIKYKBLDZZNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Chloro-1,1,1-trifluoroethane can be synthesized through the hydrodechlorination of 1,1,2-trichlorotrifluoroethane (FC-113) over Bi–Pd catalysts, yielding trifluoroethene as a key intermediate. This process demonstrates high selectivity and conversion rates at moderate temperatures and atmospheric pressure, underlining the efficiency of the catalytic system employed (Ohnishi, Suzuki, & Ichikawa, 1991).

Molecular Structure Analysis

The molecular structure of related chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) has been extensively studied to understand the geometrical and electronic properties that dictate their physical and chemical behavior. For instance, the electron diffraction method has elucidated the bond lengths and angles in these molecules, offering insight into the stability and reactivity of such compounds (Iwasaki, Nagase, & Kojima, 1957).

Scientific Research Applications

Catalytic Cleavage and Synthesis

2-Chloro-1,1,1-trifluoroethane (HCFC-133a) is used in catalytic processes. Xiaojun, T., & Qing-Yun, C. (2012) demonstrated its reductive cleavage via a single electron transfer process, using Ni(0) or Cu(0) catalytic systems. This process yields 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF) with excellent efficiency (T. Xiaojun & Chen Qing-Yun, 2012).

Thermal Decomposition Studies

Cadman, P., Day, M., & Trotman‐Dickenson, A. (1971) investigated the thermal decomposition of 2-Chloro-1,1,1-trifluoroethane, amongst other alkyl fluorides. They focused on how this compound breaks down into alkenes and hydrogen halides, providing insights into its reactivity and stability under high temperatures (P. Cadman, M. Day, & A. Trotman‐Dickenson, 1971).

Photoexcitation and IRMPD Studies

Studies on the photoexcitation of halothane, a compound closely related to 2-Chloro-1,1,1-trifluoroethane, have been conducted. For instance, Saha, A., et al. (2013) explored the dynamics of bond rupture in halothane under certain conditions, providing valuable information on its photodissociation dynamics (A. Saha et al., 2013).

Chemical Reactions with Fluorinated Compounds

2-Chloro-1,1,1-trifluoroethane is also involved in various reactions with other fluorinated compounds. For example, Wang, N., Yang, L., & Xiang, S. (2013) detailed its use in synthesizing 1-chloro-2,2-difluoroethylene, showcasing its utility in producing industrially significant fluorinated compounds (Nong Wang, Lijuan Yang, & Shaoji Xiang, 2013).

Gas Chromatography Analysis

The compound has been subject to analytical methods like gas chromatography for quantifying its metabolites in biological tissues. Maiorino, R., et al. (1979) developed a gas chromatographic method for determining volatile metabolites of halothane, including 2-chloro-1,1,1-trifluoroethane, in blood and liver samples (R. Maiorino et al., 1979).

Safety And Hazards

2-Chloro-1,1,1-trifluoroethane is a gas under pressure and may explode if heated . Contact with the liquid form of this compound may cause frostbite to unprotected skin . It can also asphyxiate by displacing air . In case of exposure, it is recommended to rinse with plenty of water and seek medical attention .

properties

IUPAC Name

2-chloro-1,1,1-trifluoroethane
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InChI

InChI=1S/C2H2ClF3/c3-1-2(4,5)6/h1H2
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InChI Key

CYXIKYKBLDZZNW-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)Cl
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Molecular Formula

C2H2ClF3, Array
Record name 1-CHLORO-2,2,2-TRIFLUOROETHANE
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Record name CHLOROTRIFLUOROETHANE
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DSSTOX Substance ID

DTXSID5020289
Record name 2-Chloro-1,1,1-trifluoroethane
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Molecular Weight

118.48 g/mol
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Physical Description

1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A colorless gas; Shipped as a liquid under its own vapor pressure; [CAMEO], COMPRESSED LIQUEFIED GAS.
Record name 1-CHLORO-2,2,2-TRIFLUOROETHANE
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Record name Ethane, 2-chloro-1,1,1-trifluoro-
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Boiling Point

6.1 °C, 6.9 °C
Record name 1,1,1-TRIFLUORO-2-CHLOROETHANE
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Solubility

In water, 9,200 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.89
Record name 1,1,1-TRIFLUORO-2-CHLOROETHANE
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Density

1.389 g/cu cm @ 0 °C, Relative density (water = 1): 1.4
Record name 1,1,1-TRIFLUORO-2-CHLOROETHANE
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

Vapor pressure, kPa at 20 °C: 180
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Product Name

2-Chloro-1,1,1-trifluoroethane

CAS RN

75-88-7; 1330-45-6, 75-88-7
Record name 1-CHLORO-2,2,2-TRIFLUOROETHANE
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Record name 2-Chloro-1,1,1-trifluoroethane
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Melting Point

-105.3 °C, -105.5 °C
Record name 1,1,1-TRIFLUORO-2-CHLOROETHANE
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Synthesis routes and methods I

Procedure details

From the above results, it is believed that the reaction of HCFC-133a into HFC-134a occurs predominantly and HFC-143a and HFC-125 are produced from a side reaction in the first reactor, whereas the reaction of TCE into HCFC-133a is predominant but production of HFC-134a from HFC-134a is little in the second reactor.
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Synthesis routes and methods II

Procedure details

To a 600 cc "Hastelloy" C Parr autoclave was added 607.6 gm (4 mole) CsF, 58.1 gm (1 mole) KF and 80 gm (4 mole) HF. The reactor was then warmed to 300° C. with a back pressure regulator set at 300 psig. Liquid HCFC-133a was then continuously fed to the agitated molten mixture at a constant rate of 0.0192 mole per minute by means of a high pressure liquid chromatography (HPLC) pump. Gas samples were then collected continuously as pressure greater than 300 psig was vented by the back pressure regulator. The reactor effluent was sampled automatically and analyzed by gas chromatography (GC). The conversion during the first 1.2 hours was 59%; dropping slowly to 27% over the next 1.2 hours. Selectivity to HFC-134a was greater than 99% over the entire run. HCFC-1122 is also formed by elimination of HF from HCFC-133a and constituted the remaining less than 1%.
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Hastelloy
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Synthesis routes and methods III

Procedure details

A pressure vessel containing 8009 g of powdered potassium acetate was heated to 140° C. and evacuated to a pressure of 0.4 mm Hg for 4 hrs. removing 87 grams of water and acetic acid. To the remaining potassium acetate (7922 g, 80.7 mols) 11,800 g of N-methyl-2-pyrrolidone (NMP) containing 10 parts per million water was added. Then 95 mols of CF3CH2Cl containing 62 parts per million water was also added. As the mixture was heated to 180° C., the pressure rose to about 200 pounds per square inch (psig). For the next 4.3 hours, as the pressure dropped, CF3CH2Cl was added as necessary to keep the pressure near 200 psig. A total of 14,350 g (121.1 mols) of CF3CH2Cl was added to the reactor. After another 6.1 hours at 180° C., the reaction pressure had fallen to 173 psig and appeared to be no longer dropping appreciably. The reaction vessel was cooled to near room temperature and filtered with the filtrate entering a still. The remaining liquid products were washed from the salts on the filter into the still with an additional 65.6 mols of CF3CH2Cl leaving behind 69.3 mols of potassium chloride (85.9% conversion of the potassium acetate) and 0.50 mol of potassium fluoride (0.24% loss based on the reacted CF3CH2Cl). The distillation yielded 111.5 mols of unreacted CF3CH2Cl and 66.1 mols of the CF3CH2O2CCH3 leaving behind 11,655 g of dry NMP to be reused.
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69.3 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,1,1-trifluoroethane
Reactant of Route 2
2-Chloro-1,1,1-trifluoroethane
Reactant of Route 3
Reactant of Route 3
2-Chloro-1,1,1-trifluoroethane
Reactant of Route 4
2-Chloro-1,1,1-trifluoroethane
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
2-Chloro-1,1,1-trifluoroethane

Citations

For This Compound
1,270
Citations
A Olejniczak, A Katrusiak, P Metrangolo… - Journal of fluorine …, 2009 - Elsevier
Intermolecular interactions and the role of fluorine substitution have been investigated for a halogenated-ethane anesthetic. 2-Bromo-2-chloro-1,1,1-trifluoroethane, BrClCHCF 3 (…
Number of citations: 16 www.sciencedirect.com
Z Liu, Y Xu, AC Saladino, T Wymore… - The Journal of Physical …, 2004 - ACS Publications
Ab initio and empirical methods were combined to optimize the partial atomic charges and Lennard-Jones parameters for two halogenated compounds, halothane (CF 3 CHClBr, a …
Number of citations: 35 pubs.acs.org
M Costas, S Perez-Casas, V Dohnal, D Fenclová - Thermochimica acta, 1993 - Elsevier
Excess molar enthalpies, H E , were determined at 298.15 K for the following eighteen mixtures: 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) + acetone, +dipropyl ether, + …
Number of citations: 19 www.sciencedirect.com
M Mishima, JLM Abboud, M Fujio… - Journal of Physical …, 2016 - Wiley Online Library
The gas‐phase acidities (GA) of 2‐aryl‐2‐chloro‐1,1,1‐trifluoroethanes (1a), 2‐aryl‐2‐fluoro‐1,1,1‐trifluoroethanes (2a), and related compounds, XC 6 H 4 CH(Z)R where Z = Cl (1) or …
Number of citations: 4 onlinelibrary.wiley.com
A Saha, MN Kawade, HP Upadhyaya, A Kumar… - Chemical Physics, 2013 - Elsevier
The photodissociation dynamics of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) have been studied near 234nm, in a molecular beam environment, employing resonance-…
Number of citations: 14 www.sciencedirect.com
H Yin, MW Anders, JP Jones - Chemical research in toxicology, 1996 - ACS Publications
1,2-Dichloro-1-fluoroethane (HCFC-141) and 1,1,2-trichloro-2-fluoroethane (HCFC-131) were chosen as models to study the regioselectivity of halogenated alkane metabolism. …
Number of citations: 25 pubs.acs.org
JF Mazur, GE Podolak, GG Esposito… - American Industrial …, 1980 - Taylor & Francis
Operationally, passive dosimeters are ideally suited for monitoring organic vapors in hospital operating rooms as they are compact, lightweight and do not require tubing or pumps. In …
Number of citations: 13 www.tandfonline.com
JF Biebuyck, P Lund, HA Krebs - Biochemical Journal, 1972 - portlandpress.com
1. With reference to the post-operative dysfunction of the liver observed after halothane anaesthesia, the effects of the anaesthetic on some metabolic functions were studied in the …
Number of citations: 67 portlandpress.com
J Huwyler, J Gut - Biochemical and biophysical research communications, 1992 - Elsevier
Hydrochlorofluorocarbons (HCFCs) that are structural analogues of the anesthetic agent halothane may follow a common pathway of bioactivation and formation of adducts to cellular …
Number of citations: 26 www.sciencedirect.com
J He, GQ Xie, JQ Lu, L Qian, XL Zhang, P Fang… - Journal of …, 2008 - Elsevier
A series of CrO x –Y 2 O 3 catalysts were prepared by a deposition–precipitation method and tested for the fluorination of 2-chloro-1,1,1-trifluoroethane (CF 3 CH 2 Cl) to synthesize 1,1,…
Number of citations: 27 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.